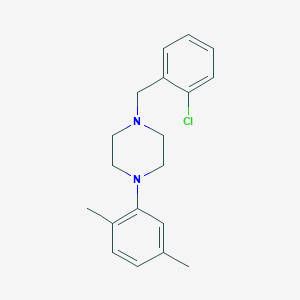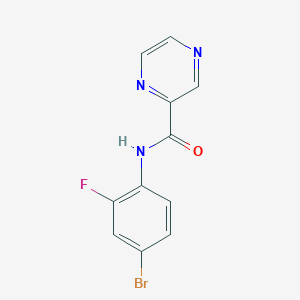
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes both dimethylamino and methoxyphenyl groups
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: Activation of 4-methoxybenzoic acid with DCC to form an active ester intermediate.
Step 2: Reaction of the active ester with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-(dimethylamino)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(dimethylamino)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.
4-(dimethylamino)-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-18(2)14-8-4-12(5-9-14)16(19)17-13-6-10-15(20-3)11-7-13/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKSKGUYZPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ISOXAZOLYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5816248.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)



![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![Ethyl 2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-methylamino]acetate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)

![3-benzyl-4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)

![2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)

